molecular formula C10H13NO B3193819 (R)-6-methylchroman-4-amine CAS No. 756818-55-0

(R)-6-methylchroman-4-amine

Cat. No.: B3193819
CAS No.: 756818-55-0
M. Wt: 163.22 g/mol
InChI Key: LXNRUKZCRQFUCU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Methylchroman-4-amine is a chiral amine derivative of chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The compound features a methyl substituent at the 6-position of the chroman backbone and an amine group at the 4-position.

Properties

IUPAC Name

(4R)-6-methyl-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNRUKZCRQFUCU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654670
Record name (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756818-55-0
Record name (4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-methylchroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with chroman or its derivatives.

    Methylation: Introduction of a methyl group at the 6th position of the chroman ring.

    Amination: Introduction of an amine group at the 4th position.

Common reagents used in these reactions include methyl iodide for methylation and ammonia or amine derivatives for amination. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-6-methylchroman-4-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-6-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

®-6-methylchroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ®-6-methylchroman-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (S)-6-Methylchroman-4-amine

  • Structural Difference: The (S)-enantiomer shares the same molecular formula (C₁₀H₁₃NO) but differs in stereochemistry at the 4-position amine.
  • Availability : Discontinued by CymitQuimica, with only the hydrochloride salt (95% purity) listed by Combi-Blocks .
  • Price: (S)-6-Methylchroman-4-amine hydrochloride is priced at €451.00/g and €112.00/100mg, reflecting higher costs compared to non-chiral analogs .

Simplified Backbone: (R)-3,4-Dihydro-2H-chromen-4-amine

  • Structural Difference : Lacks the 6-methyl group, reducing steric hindrance and altering electronic properties.
  • Molecular Data: Molecular formula C₉H₁₁NO; CAS 113 (exact number unspecified) .
  • Price : Priced between $1000–$5000 for 1–5g, indicating scarcity .

Substituted Derivatives

6-Methoxychroman-4-amine Hydrochloride
  • Structural Difference : Methoxy group at position 6 instead of methyl.
  • Properties : Increased polarity due to the electron-donating methoxy group; CAS 67858-19-9 .
  • Applications: Potential use in medicinal chemistry for solubility-enhanced derivatives.
6-Bromo-7-methylchroman-4-amine
  • Structural Difference : Bromine at position 6 and methyl at position 5.
  • Molecular Data: Formula C₁₀H₁₂BrNO; CAS 13434-19-0 .
Positional Isomer: (R)-5-Methylchroman-4-amine Hydrochloride
  • Structural Difference : Methyl group at position 5 instead of 4.
  • Molecular Data : CAS 1213506-92-3; 95% purity .
  • Implications : Altered steric effects may influence receptor binding in pharmacological contexts.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Price (per 1g) Availability Key Feature
(R)-6-Methylchroman-4-amine HCl C₁₀H₁₄ClNO 199.68 191608-11-4 Not listed Discontinued Chiral, methyl at 6-position
(S)-6-Methylchroman-4-amine HCl C₁₀H₁₄ClNO 199.68 1392218-82-4 €451.00 Limited Enantiomer with S-configuration
(R)-3,4-Dihydro-2H-chromen-4-amine C₉H₁₁NO 149.19 113 (exact N/A) $1000–$5000 Rare No methyl group
6-Methoxychroman-4-amine HCl C₁₀H₁₄ClNO₂ 215.68 67858-19-9 Not listed Available Methoxy substitution
6-Bromo-7-methylchroman-4-amine C₁₀H₁₂BrNO 258.11 13434-19-0 Not listed Available Bromine at 6-position

Research Findings and Implications

  • Chirality Matters : The (R)- and (S)-enantiomers of 6-methylchroman-4-amine are distinct in commercial availability, with the (S)-form’s hydrochloride salt being more accessible .
  • Substituent Effects : Bromine or methoxy groups enhance reactivity or solubility, respectively, but may reduce stability compared to the methyl group .
  • Positional Isomerism: Methyl placement at 5 vs.

Biological Activity

(R)-6-methylchroman-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

(R)-6-methylchroman-4-amine is characterized by the presence of a methyl group at the 6-position of the chroman ring and an amine functional group. Its molecular formula is C11H13NC_{11}H_{13}N with a molecular weight of approximately 175.23 g/mol. The structure allows for diverse interactions with biological systems, making it a candidate for pharmacological research.

Biological Activity Overview

Research indicates that (R)-6-methylchroman-4-amine exhibits neuropharmacological activities, particularly influencing neurotransmitter systems such as serotonin and dopamine pathways. Studies suggest that it may act as a selective modulator of neurotransmitter receptors, which could lead to therapeutic effects in mood disorders and other neurological conditions.

Key Biological Activities:

  • Neurotransmitter Modulation : Inhibition of monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain.
  • Antioxidant Properties : Potential to mitigate oxidative stress in biological systems.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines.

The mechanisms through which (R)-6-methylchroman-4-amine exerts its effects involve interactions with specific enzymes and receptors:

  • Monoamine Oxidase Inhibition : This inhibition can enhance serotonergic signaling, suggesting potential applications in treating depression and anxiety disorders.
  • Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative damage.
  • Cytotoxicity Against Cancer Cells : Initial studies show promising results against several cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInhibition of MAO leading to increased serotonin levels
Antioxidant PropertiesReduces oxidative stress in cellular models
Anticancer ActivityCytotoxic effects on MCF-7 breast cancer cells (IC50 = 19 µM)

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of (R)-6-methylchroman-4-amine on serotonin levels in rodent models. The results indicated a significant increase in serotonin concentrations following treatment, correlating with behavioral improvements in anxiety-like tests.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that (R)-6-methylchroman-4-amine exhibited cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The compound showed an IC50 value of approximately 19 µM against MCF-7 cells, indicating substantial anticancer potential.

Future Directions

Further research is needed to elucidate the precise mechanisms of action and therapeutic potential of (R)-6-methylchroman-4-amine. Key areas for future investigation include:

  • Mechanistic Studies : Detailed exploration of receptor interactions and downstream signaling pathways.
  • In Vivo Studies : Assessment of efficacy and safety in animal models.
  • Clinical Trials : Evaluation of therapeutic benefits in human subjects for mood disorders and cancer treatment.

Q & A

Q. What are the common synthetic routes for (R)-6-methylchroman-4-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The synthesis typically involves bromination and amination steps starting from 6-methylchroman-4-amine or its precursors. Key steps include:
  • Bromination: Selective introduction of bromine at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion, inert atmosphere) .
  • Amination: Protection-deprotection strategies (e.g., Boc protection) to prevent side reactions during amine group introduction .
    Optimization factors:
  • Temperature: Lower temperatures (0–5°C) reduce undesired side reactions during bromination.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amination .
  • Catalysts: Use of Lewis acids (e.g., AlCl₃) to improve regioselectivity .

Q. How is the molecular structure of (R)-6-methylchroman-4-amine characterized, and what spectroscopic techniques are employed?

  • Methodological Answer: Structural elucidation relies on:
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C6, amine at C4) and stereochemistry. Nuclear Overhauser Effect (NOE) experiments validate the (R)-configuration .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₁₃NO) and isotopic patterns for bromine-free analogs .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding interactions in crystalline forms .

Q. What analytical methods ensure the purity of (R)-6-methylchroman-4-amine, and how are they validated?

  • Methodological Answer: Purity assessment involves:
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.1%). Chiral HPLC columns (e.g., Chiralpak AD-H) confirm enantiomeric excess (>99% for (R)-isomer) .
  • Validation: Follows ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.999), and repeatability (RSD < 2%) .

Advanced Research Questions

Q. How do researchers address contradictions in reported biological activities of (R)-6-methylchroman-4-amine across different studies?

  • Methodological Answer: Discrepancies (e.g., varying IC₅₀ values for enzyme inhibition) are resolved by:
  • Assay Standardization: Uniform enzyme concentrations (e.g., 10 nM for kinase assays) and buffer conditions (pH 7.4, 25°C) .
  • Compound Purity Verification: Re-testing batches with HPLC-MS to exclude impurities (e.g., diastereomers) as confounding factors .
  • Cell Line Validation: Use of isogenic cell lines to control for genetic variability in cytotoxicity studies .

Q. What strategies are used to determine the enantiomeric purity of (R)-6-methylchroman-4-amine, and why is this critical in pharmacological studies?

  • Methodological Answer: Enantiomeric purity is critical due to stereospecific receptor binding. Methods include:
  • Chiral HPLC: Using cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases to resolve (R)- and (S)-enantiomers .
  • Circular Dichroism (CD): Detects Cotton effects at 220–250 nm to confirm (R)-configuration .
    Pharmacological impact: Even 1% (S)-contamination can reduce target affinity by >50% in chiral-sensitive assays .

Q. How can computational modeling aid in predicting the binding affinity of (R)-6-methylchroman-4-amine to target receptors?

  • Methodological Answer: Computational approaches:
  • Molecular Docking: Software like AutoDock Vina predicts binding poses in enzyme active sites (e.g., monoamine oxidases). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. What are the challenges in scaling up the synthesis of (R)-6-methylchroman-4-amine from laboratory to pilot scale, and how are they mitigated?

  • Methodological Answer: Scale-up challenges:
  • Heat Transfer: Exothermic bromination requires jacketed reactors with precise temperature control (-10°C to 5°C) .
  • Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective batch processing .
  • Yield Optimization: Statistical tools (e.g., Design of Experiments, DoE) identify critical parameters (e.g., stoichiometry, mixing speed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-methylchroman-4-amine
Reactant of Route 2
Reactant of Route 2
(R)-6-methylchroman-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.